molecular formula C6H12ClNOS B6192638 3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride CAS No. 2648948-53-0

3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride

Cat. No.: B6192638
CAS No.: 2648948-53-0
M. Wt: 181.7
InChI Key:
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Description

3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride is a chemical compound with the molecular formula C6H12ClNOS and a molecular weight of 181.68 g/mol . This compound is known for its unique bicyclic structure, which includes a sulfur and nitrogen atom within the ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride typically involves the formation of the bicyclic ring system through a series of chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the bicyclic ring system: This step involves the cyclization of precursor molecules containing sulfur and nitrogen atoms.

    Introduction of the hydrochloride group: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process would also involve purification steps such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the bicyclic ring system can form bonds with various biomolecules, affecting their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride can be compared with other similar compounds, such as:

    3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one: The non-hydrochloride form of the compound.

    3lambda4-thia-6-azabicyclo[3.2.1]octane: A similar compound without the ketone group.

    3lambda4-thia-6-azabicyclo[3.2.1]octan-3-ol: A similar compound with a hydroxyl group instead of a ketone.

The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility and reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride involves the reaction of 2-mercaptoacetamide with 1,3-dibromopropane followed by cyclization and subsequent hydrochloride salt formation.", "Starting Materials": [ "2-mercaptoacetamide", "1,3-dibromopropane", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-mercaptoacetamide in water and add sodium hydroxide to adjust the pH to 8-9.", "Step 2: Add 1,3-dibromopropane to the solution and stir at room temperature for 24 hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the product under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by recrystallization from ethanol to obtain 3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one.", "Step 7: Dissolve the product in hydrochloric acid and evaporate to dryness to obtain 3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride." ] }

CAS No.

2648948-53-0

Molecular Formula

C6H12ClNOS

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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